molecular formula C14H17NO6 B2518605 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid CAS No. 39126-20-0

2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid

Cat. No.: B2518605
CAS No.: 39126-20-0
M. Wt: 295.291
InChI Key: CTZJRDVGDXYHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its unique structure, which includes a benzoic acid moiety linked to a diethoxy-dioxopropan-2-yl group through an amino linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with diethyl malonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxy-dioxopropan-2-yl group provides unique reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-20-13(18)11(14(19)21-4-2)15-10-8-6-5-7-9(10)12(16)17/h5-8,11,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZJRDVGDXYHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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